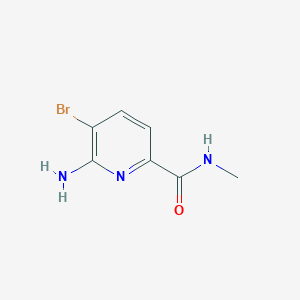

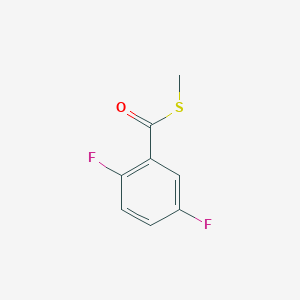

![molecular formula C12H11N3O5S B1528489 4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid CAS No. 1485543-29-0](/img/structure/B1528489.png)

4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid

Descripción general

Descripción

4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid, also known as 4-CEIMC, is an organic compound belonging to the class of carboxylic acids. 4-CEIMC is a small molecule that has recently been studied for its potential applications in medical and scientific research. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects.

Aplicaciones Científicas De Investigación

Electrochemical and Electrochromic Properties

The study by Hu et al. (2013) investigates donor-acceptor type monomers, including those with thiophene units similar to our compound of interest. These monomers exhibit significant electrochemical activity and are used to synthesize polymers with promising electrochromic properties, indicating potential applications in smart windows and display technologies (Hu et al., 2013).

Magnetism and Luminescence in MOFs

Wang et al. (2021) synthesized a metal-organic framework (MOF) using a terthiophene-based imidazole linker, which demonstrates the dual functionality of ligand-based emission and metal-based magnetic behaviors. This suggests the compound's applicability in developing materials with both luminescent and magnetic properties, useful in sensors or data storage technologies (Wang et al., 2021).

Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) explored the synthesis of compounds with thiophene and carboxylate groups, demonstrating significant antimicrobial and antioxidant activities. This research opens avenues for the compound's use in developing new antimicrobial agents or antioxidants (Raghavendra et al., 2016).

Luminescent Supramolecular Assemblies

Osterod et al. (2001) reported the synthesis of stilbenecarboxylic and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, which form non-covalent complexes showing strong photoluminescence. This highlights the potential application of similar compounds in developing luminescent materials for optical devices or sensors (Osterod et al., 2001).

Corrosion Inhibition for Mild Steel

Ammal et al. (2018) conducted studies on 1,3,4-oxadiazole derivatives, related in structure due to the presence of nitrogen-containing heterocycles, for their corrosion inhibition properties on mild steel in sulfuric acid. These findings suggest the relevance of compounds with similar heterocyclic and carboxylic functional groups in materials science, particularly for corrosion protection (Ammal et al., 2018).

Propiedades

IUPAC Name |

4-[(2-carboxy-1-thiophen-2-ylethyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5S/c16-8(17)4-6(7-2-1-3-21-7)15-11(18)9-10(12(19)20)14-5-13-9/h1-3,5-6H,4H2,(H,13,14)(H,15,18)(H,16,17)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBQNOOWWKHKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)NC(=O)C2=C(NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1528409.png)

![1-(Tetrahydropyran-4-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1528412.png)

![[Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene]](/img/structure/B1528413.png)

![5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1528421.png)

![7-[(Benzyloxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1528424.png)

![Ethyl 2-[(propan-2-yl)amino]butanoate](/img/structure/B1528426.png)